5-(4-Hydroxyphenyl)pentanenitrile
Description
5-(4-Hydroxyphenyl)pentanenitrile is an organic compound featuring a phenyl ring substituted with a hydroxyl group at the para position, connected to a pentanenitrile chain via an ether or alkyl linkage. This structural motif confers unique chemical properties, including polarity from the hydroxyl group and reactivity from the nitrile group.
Properties
CAS No. |
129649-96-3 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)pentanenitrile |
InChI |
InChI=1S/C11H13NO/c12-9-3-1-2-4-10-5-7-11(13)8-6-10/h5-8,13H,1-4H2 |
InChI Key |
OIDYVFFNWNQZOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)pentanenitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with a suitable nitrile source under acidic conditions. This reaction typically requires the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems. These systems allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, particularly in targeting estrogen receptors.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)pentanenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to estrogen receptors, modulating their activity and influencing cellular processes. The pathways involved often include signal transduction mechanisms that regulate gene expression and cellular responses .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity.
Key Findings :
Chain Length Variations
The length of the nitrile-containing alkyl chain modulates steric effects and flexibility.
| Compound | Chain Length | Impact on Properties | Reference |
|---|---|---|---|
| This compound | C5 | Optimal balance of reactivity and stability | – |
| 5-(2,3-Difluorophenoxy)butanenitrile | C4 | Reduced steric bulk; higher volatility | |
| 5-(2-Bromo-5-fluoro-phenoxy)hexanenitrile | C6 | Increased hydrophobicity; slower reaction kinetics |
Key Findings :
- C5 chains (as in the target compound) offer a compromise between molecular flexibility and steric hindrance, enhancing synthetic utility .
Functional Group Modifications
Alternative functional groups on the nitrile chain or phenyl ring alter electronic and steric profiles.
| Compound | Functional Groups | Unique Features | Reference |
|---|---|---|---|
| 5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile | –OH, silyl group | Enhanced steric protection for targeted delivery | |
| 5-Methanesulfinylpentanenitrile | –SOCH3 | Improved electron-withdrawing capacity for catalysis | |
| Ethyl 5-(3-hydroxyphenyl)pentanoate | –COOEt | Ester group increases bioavailability |
Key Findings :
- Nitrile groups (–C≡N) enable participation in nucleophilic additions and cycloadditions, critical for synthesizing heterocycles .
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